PI-103(盐酸盐)

描述

PI-103 (Hydrochloride) is a synthetic compound of the benzamide class that is used in scientific research. It is a potent, selective and orally active antagonist of the 5-HT2A serotonin receptor. It is a white to off-white powder that is highly soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO). It has been used in a variety of scientific research applications, including in vivo and in vitro studies. It has been used to investigate the effects of serotonin receptor antagonists on various physiological and biochemical systems.

科学研究应用

Glioma Treatment

PI-103 Hydrochloride has shown promise in the treatment of gliomas, particularly by inhibiting the proliferation and invasion of primary glioma-initiating cells . It induces a G0–G1 arrest in the cell cycle, leading to significant attenuation of orthotopic tumor growth in vivo . This compound could be a cornerstone in developing new therapeutic strategies for malignant brain tumors.

Radiosensitization

The compound enhances the radiosensitivity of cancer cell lines, making it a valuable adjunct in radiotherapy . By inhibiting the PI3K/AKT/mTOR signaling pathway, PI-103 Hydrochloride can increase the effectiveness of radiation treatment, potentially leading to better outcomes for cancer patients .

Autophagy Induction

PI-103 Hydrochloride induces autophagosome formation in glioma cells . This process is crucial for cellular homeostasis and can be leveraged to develop treatments that target the autophagic pathways in cancer cells, providing a novel approach to cancer therapy .

Inhibition of Cellular Proliferation

This compound effectively blocks the proliferation of leukemic cell lines by inhibiting the PI3K/Akt and mTORC1 activity . Such inhibition is crucial for controlling the rapid growth of cancerous cells and could be applied in various hematological malignancies.

Targeting Tumor Xenografts

PI-103 Hydrochloride inhibits the growth of human tumor xenografts in mice . This application is significant for preclinical studies, offering a model for understanding the compound’s efficacy in tumor suppression before clinical trials.

Molecular Pathway Analysis

The compound’s ability to inhibit multiple kinases provides a tool for dissecting molecular pathways in cancer biology . Researchers can use PI-103 Hydrochloride to study the interactions and functions of these pathways in detail, contributing to the broader understanding of cancer mechanisms.

Stem Cell Therapy Enhancement

In combination with stem cell–delivered therapies, such as secretable tumor necrosis factor apoptosis-inducing ligand (S-TRAIL), PI-103 Hydrochloride can augment the response of glioma cells to treatment . This synergy between pharmacological inhibitors and biological therapies opens up new avenues for cancer treatment.

Overcoming Drug Resistance

The compound’s mechanism of action may help overcome the resistance of tumor cells to conventional antitumor agents . By targeting the PI3K/AKT/mTOR pathway, which is often deregulated in resistant tumors, PI-103 Hydrochloride could restore the effectiveness of existing drugs.

属性

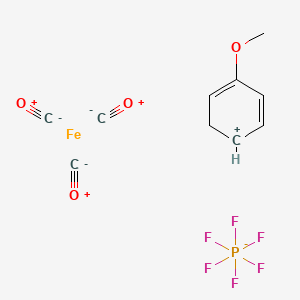

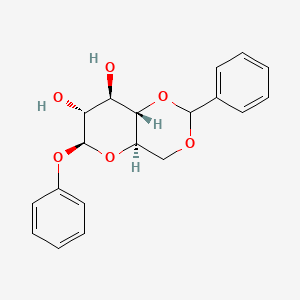

IUPAC Name |

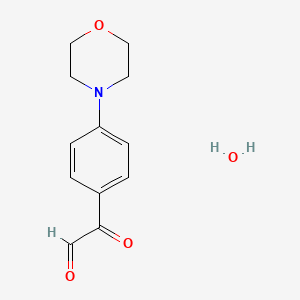

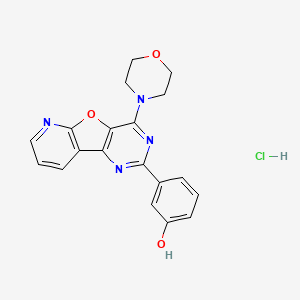

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQMYBFFYPTMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587490 | |

| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PI-103 (Hydrochloride) | |

CAS RN |

371935-79-4 | |

| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。